molecular formula C17H12BrNO5 B11436137 2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide

2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide

Cat. No.: B11436137
M. Wt: 390.2 g/mol
InChI Key: OKCBMXXZWXNYKK-UHFFFAOYSA-N
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Description

2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to a benzamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Introduction of the bromine atom into the benzamide structure using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: Coupling of the brominated benzamide with 4-hydroxy-2-oxo-2H-chromen-3-yl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Methoxylation: Introduction of the methoxy group using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-hydroxyphenyl)benzamide
  • N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide
  • 2-bromo-N-(4-methoxyphenyl)benzamide

Uniqueness

2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide is unique due to the combination of its bromine, hydroxy, and methoxy functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H12BrNO5

Molecular Weight

390.2 g/mol

IUPAC Name

2-bromo-N-(4-hydroxy-2-oxochromen-3-yl)-5-methoxybenzamide

InChI

InChI=1S/C17H12BrNO5/c1-23-9-6-7-12(18)11(8-9)16(21)19-14-15(20)10-4-2-3-5-13(10)24-17(14)22/h2-8,20H,1H3,(H,19,21)

InChI Key

OKCBMXXZWXNYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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